α1D-Adrenoceptor Subtype Selectivity: >100-Fold Discrimination Over α1A and α1B Subtypes
BMY 7378 demonstrates >100-fold higher binding affinity for the cloned rat α1D-adrenoceptor (Ki = 2 nM) compared to either the α1A-AR (Ki = 800 nM) or the α1B-AR (Ki = 600 nM) [1]. In contrast, the classical α1-antagonist prazosin binds with high affinity to all three α1-AR subtypes (α1A Ki = 0.13 nM, α1B Ki = 0.29 nM, α1D Ki = 0.22 nM in human recombinant receptors) [2]. Similarly, the α1A-selective antagonist RS-17053 exhibits only ~10–30-fold selectivity, while BMY 7378's selectivity window exceeds two orders of magnitude, enabling cleaner dissection of α1D-mediated physiology [3].
| Evidence Dimension | α1-Adrenoceptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | α1D: Ki = 2 nM; α1A: Ki = 800 nM; α1B: Ki = 600 nM (rat/hamster cloned receptors) |
| Comparator Or Baseline | Prazosin: α1A Ki = 0.13 nM, α1B Ki = 0.29 nM, α1D Ki = 0.22 nM (human cloned); RS-17053: α1A Ki = 6.7 nM, α1D Ki = 200 nM |
| Quantified Difference | BMY 7378 α1D/α1A selectivity ratio = 400; α1D/α1B ratio = 300. Prazosin α1D/α1A ratio = 1.7 (non-selective). |
| Conditions | Radioligand competition binding assays using [3H]-prazosin or [125I]-HEAT on membranes expressing cloned rat/hamster α1-AR subtypes |
Why This Matters
For studies requiring pharmacological isolation of α1D-AR-mediated responses without confounding α1A/α1B blockade, BMY 7378 offers a selectivity margin unavailable with pan-α1 antagonists like prazosin.
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- [2] Bylund DB, Eikenberg DC, Hieble JP, et al. International Union of Pharmacology nomenclature of adrenoceptors. Pharmacol Rev. 1994;46(2):121-136. View Source
- [3] Ford AP, Arredondo NF, Blue DR Jr, et al. RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride), a selective α1A-adrenoceptor antagonist. Eur J Pharmacol. 1996;305(1-3):207-212. View Source
